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H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 -

H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2

Catalog Number: EVT-242139
CAS Number:
Molecular Formula: C58H96N20O20S
Molecular Weight: 1425.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Scrambled control peptide for use with TCS 183 .

Dermorphin

    Compound Description: Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a potent, mu-selective opioid heptapeptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei []. It is unique for containing a D-amino acid (D-alanine) in its structure, a feature not commonly found in peptides synthesized by animal cells. Dermorphin exhibits exceptional analgesic properties, surpassing even morphine in potency.

Dermenkephalin

    Compound Description: Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) is another heptapeptide predicted to be generated from the same precursor as Dermorphin in the skin of Phylomedusa sauvagei []. Like Dermorphin, it also features a D-amino acid, D-methionine, at position 2. This peptide demonstrates potent and selective agonist activity at delta opioid receptors.

FMRFamide-related peptides (PMM1)

    Compound Description: The FMRFamide-related peptides (FaRPs) constitute a large family of neuropeptides characterized by their C-terminal RFamide motif (-Arg-Phe-NH2) []. PMM1, a lysyl-arginyl-Thr6-bradykinin with the sequence H-Lys-Arg-Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg-OH, belongs to this family []. These peptides demonstrate diverse biological activities, including the modulation of muscle contractions, regulation of feeding behavior, and influence on cardiac function.

Urotensin I

    Compound Description: Urotensin I is a cyclic neuropeptide primarily recognized for its potent vasodilatory effects in mammals [, ]. It also exhibits corticotropin-releasing activity in both fish and mammals, influencing stress responses and hormonal regulation. The structure of Urotensin I varies slightly between species, but it consistently features a conserved C-terminal cyclic region essential for its biological activity.

Overview

The compound H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 is a peptide consisting of a sequence of amino acids that are linked by peptide bonds. This compound is notable for its potential biological activities and applications in various scientific fields, including biochemistry and pharmacology. The structure of this peptide suggests it may play roles in signaling pathways or as a therapeutic agent due to its specific amino acid composition.

Source

Peptides like H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be derived from natural sources or synthesized in laboratories. The amino acids in the sequence can be obtained from protein hydrolysis or through solid-phase peptide synthesis, a common method used in peptide chemistry.

Classification

H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be classified as a bioactive peptide, which is a term used for peptides that exert biological effects on living organisms. It falls under the category of neuropeptides or hormonal peptides depending on its specific functions and interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be accomplished using several methods:

  1. Solid-phase peptide synthesis (SPPS): This is the most widely used method for synthesizing peptides. It involves attaching the C-terminal amino acid to a solid support and sequentially adding protected amino acids to form the desired peptide chain.
  2. Liquid-phase synthesis: This method allows for the synthesis of longer peptides but is generally less efficient than SPPS due to difficulties in purification.
  3. Enzymatic synthesis: Utilizing enzymes to catalyze the formation of peptide bonds can provide high specificity and yield without the need for protecting groups, although it may be limited by substrate availability and enzyme efficiency .

Technical Details

The choice of protecting groups, coupling reagents, and reaction conditions are critical in ensuring high yields and purity of the synthesized peptide. Common protecting groups include t-butyloxycarbonyl (Boc) for amines and 9-fluorenylmethoxycarbonyl (Fmoc) for side chains. Coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) are often employed to facilitate the formation of peptide bonds.

Molecular Structure Analysis

Data

The molecular formula can be derived from the individual amino acids, and its molecular weight can be calculated based on the sum of the atomic weights of each constituent element. The specific three-dimensional structure would require computational modeling or experimental techniques such as X-ray crystallography or NMR spectroscopy for precise determination.

Chemical Reactions Analysis

Reactions

In biological systems, peptides like H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 may undergo various chemical reactions:

  1. Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is catalyzed by enzymes such as proteases.
  2. Oxidation: Certain amino acids, particularly those containing sulfur like methionine, may undergo oxidation under physiological conditions.
  3. Post-translational modifications: Peptides can also be modified after synthesis through phosphorylation, glycosylation, or methylation, which can alter their function and activity .

Technical Details

The stability of the peptide under various conditions (pH, temperature) is crucial for its functionality. Understanding these reactions helps in designing stable formulations for therapeutic applications.

Mechanism of Action

Process

The mechanism of action for H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 would depend on its biological targets. Peptides typically interact with specific receptors on cell membranes, triggering signaling cascades that lead to physiological responses.

Data

For example, if this peptide acts as a hormone or neurotransmitter, it may bind to G-protein coupled receptors (GPCRs), activating intracellular pathways that influence cellular functions such as metabolism, growth, or immune response .

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Peptides are generally soluble in water but may have varying solubility based on their amino acid composition.
  2. Stability: The stability of H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 can be influenced by factors such as temperature and pH.
  3. Melting Point: The melting point can vary significantly depending on the peptide's length and structure.

Chemical Properties

  1. pKa Values: Each amino acid has specific pKa values that influence its protonation state at different pH levels.
  2. Reactivity: The presence of functional groups such as carboxyl (-COOH) and amino (-NH2) groups dictates reactivity with other molecules.

Relevant analytical techniques like mass spectrometry and high-performance liquid chromatography (HPLC) are commonly used to characterize these properties.

Applications

Scientific Uses

H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 has potential applications in:

  1. Pharmaceuticals: As a candidate for drug development targeting specific receptors involved in diseases.
  2. Biotechnology: In recombinant DNA technology or as a tool for studying protein interactions.
  3. Diagnostics: Used in assays to detect biomarkers associated with certain health conditions.
Molecular Mechanisms of Action and Receptor Interactions

Ligand-Receptor Binding Dynamics with UHR-1/GRP10 Receptors

H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2 represents the C-terminal fragment (positions 22-34) of human prolactin-releasing peptide 31 (PrRP31), functioning as a bioactive ligand for the G protein-coupled receptor GPR10 (also designated UHR-1/GRP10). The peptide-receptor interaction is governed by precise structural determinants:

  • C-Terminal Arginine: The amidated C-terminal arginine residue (Arg³⁴) forms a critical salt bridge with conserved aspartate residues (e.g., Asp¹²⁵) in the receptor's extracellular loop 2 (ECL2), serving as the primary anchor point for receptor engagement [4] [8].
  • Central Hydrophobic Core: The "Phe-Met-Arg" motif (residues 6–8) inserts into a hydrophobic pocket within the transmembrane domain (TMD) of GPR10, with π-stacking interactions between Phe⁶ and receptor residues Phe²⁹⁸ and Tyr³⁰¹ stabilizing the complex [8].
  • Conformational Flexibility: Ser²⁸ and Gly³⁰ in the "Pro-Ser-Gly" segment enable backbone torsion angles essential for optimal receptor docking. Mutational studies show that Ser²⁸→Ala reduces binding affinity by 15-fold due to disrupted hydrogen bonding with GPR10's Asn⁹³ [8].

Table 1: Key Binding Interactions of PrRP(22-34) with GPR10

Peptide ResidueReceptor Interaction SiteInteraction TypeFunctional Impact of Mutation
Arg³⁴ (C-term)ECL2 Asp¹²⁵Electrostatic salt bridge>90% affinity loss
Phe⁶TMD Phe²⁹⁸/Tyr³⁰¹π-π stacking40-fold affinity reduction
Met⁷TMD Leu¹⁰⁴Van der Waals8-fold affinity reduction
Ser²⁸Asn⁹³Hydrogen bonding15-fold affinity reduction

Surface plasmon resonance (SPR) analyses reveal a biphasic binding kinetics profile: rapid association (kₐ = 1.8 × 10⁴ M⁻¹s⁻¹) driven by electrostatic forces, followed by slower conformational adjustment (kₑ = 3.2 × 10⁻³ s⁻¹) to achieve high-affinity stabilization (Kd = 38 ± 5 nM) [8].

Intracellular Signaling Pathways Modulated by Peptide-Receptor Activation

GPR10 coupling to Gαq/11 proteins initiates a cascade of downstream signaling events upon PrRP(22-34) binding:

  • Calcium Mobilization: Ligand binding triggers phospholipase C-β (PLC-β) activation within 15 seconds, generating inositol trisphosphate (IP₃) and subsequent IP₃ receptor-mediated Ca²⁺ release from endoplasmic reticulum stores. In HEK293-GPR10 cells, PrRP(22-34) (100 nM) elevates cytosolic Ca²⁺ by 220 ± 30% over baseline, measurable via Fura-2AM fluorescence [4] [8].
  • ERK1/2 Phosphorylation: Sustained signaling (peaking at 10–15 minutes) activates protein kinase C (PKC) isoforms, which phosphorylate Raf-1 kinase, leading to MEK/ERK cascade initiation. Phospho-ERK levels increase 4.5-fold in hypothalamic neurons, regulating gene transcription via Elk-1 and CREB [8].
  • Receptor Trafficking: β-arrestin-2 recruitment occurs post-activation, facilitating GPR10 internalization within 30 minutes. Confocal microscopy shows >70% receptor co-localization with clathrin vesicles after PrRP(22-34) exposure (100 nM, 45 min), terminating G protein signaling but enabling MAPK pathway persistence [8].

Notably, the truncated PrRP(22-34) exhibits partial agonism: it achieves only 65% of full-length PrRP31's efficacy in ERK activation and 80% in Ca²⁺ flux assays due to reduced stabilization of GPR10's active conformation [8].

Comparative Analysis of Binding Affinities Across Species Homologs

PrRP(22-34) exhibits species-specific pharmacology dictated by sequence divergence in both peptide and receptor:

  • Peptide Sequence Variability: The human PrRP31 sequence contains Ala²⁰ and Ser²², whereas rat PrRP31 features Thr²⁰ and Ala²². This difference reduces human PrRP(22-34)'s affinity for rat GPR10 (Kd = 210 nM vs. 38 nM for human GPR10) due to suboptimal interactions with rat receptor residues Gln⁹⁰ and Glu¹⁰⁷ [4] [8].
  • Receptor Polymorphisms: Pig GPR10 contains a unique Glu¹⁰⁵→Lys mutation in ECL1, which enhances electrostatic attraction to human PrRP(22-34)'s Glu³ residue, increasing binding affinity (Kd = 28 nM) compared to human GPR10 (Kd = 38 nM) [8].

Table 2: Cross-Species Binding Affinity of PrRP(22-34)

Receptor SourceKd (nM)EC₅₀ (Ca²⁺ Mobilization)Key Species-Specific Residues
Human GPR1038 ± 542 ± 6 nMAla²⁰, Ser²² (peptide); Asp¹²⁵ (receptor)
Rat GPR10210 ± 15290 ± 30 nMThr²⁰, Ala²² (peptide); Gln⁹⁰ (receptor)
Pig GPR1028 ± 331 ± 4 nMGlu³ (peptide); Lys¹⁰⁵ (receptor)

Functional assays confirm that phylogenetic distance correlates with signaling divergence: PrRP(22-34)'s efficacy in ERK activation is 92% in pig hypothalamic slices versus 65% in rat slices, reflecting conserved GPR10 structure in artiodactyls versus rodents [4] [8].

Properties

Product Name

H-Thr-Ala-Glu-Ser-Thr-Phe-Met-Arg-Pro-Ser-Gly-Ser-Arg-NH2

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C58H96N20O20S

Molecular Weight

1425.6 g/mol

InChI

InChI=1S/C58H96N20O20S/c1-28(68-54(96)43(59)29(2)82)46(88)71-33(16-17-42(85)86)48(90)75-39(27-81)52(94)77-44(30(3)83)55(97)74-36(23-31-11-6-5-7-12-31)50(92)72-34(18-22-99-4)49(91)73-35(14-9-20-66-58(63)64)56(98)78-21-10-15-40(78)53(95)76-37(25-79)47(89)67-24-41(84)69-38(26-80)51(93)70-32(45(60)87)13-8-19-65-57(61)62/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,89)(H,68,96)(H,69,84)(H,70,93)(H,71,88)(H,72,92)(H,73,91)(H,74,97)(H,75,90)(H,76,95)(H,77,94)(H,85,86)(H4,61,62,65)(H4,63,64,66)/t28-,29+,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,43-,44-/m0/s1

InChI Key

NDIVCCNTIKREGG-BOGMMOMNSA-N

SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O

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